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Compound of Interest

Compound Name: CcBB1007

Cat. No.: B606510

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBB1007 is a cell-permeable, reversible, and substrate-competitive inhibitor of Lysine-Specific
Demethylase 1 (LSD1), an enzyme overexpressed in various cancers. This technical guide
provides a comprehensive overview of CBB1007, including its chemical properties, mechanism
of action, and its effects on cellular processes. Detailed experimental protocols, quantitative
data, and visualizations of relevant signaling pathways are presented to support further
research and development of this compound as a potential therapeutic agent.

Chemical and Physical Properties

CBB1007, also known as LSD1 Inhibitor Ill, is an amidino-guanidinium derivative with the
following properties:
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Property Value
CAS Number 1379573-92-8
Molecular Formula C27H34Ns80a

LSD1 Inhibitor Ill, BHC110 Inhibitor Ill, KDM1
Inhibitor Ill, Methyl-3-(4-(4-

Synonyms carbamimidoylbenzoyl)piperazine-1-carbonyl)-5-
((4-carbamimidoylpiperazin-1-
yl)methyl)benzoate, 3TFA

Mechanism of Action

CBB1007 selectively inhibits the enzymatic activity of Lysine-Specific Demethylase 1 (LSD1),
also known as KDM1A. LSD1 is a flavin-dependent amine oxidase that removes methyl groups
from mono- and di-methylated lysine residues on histone and non-histone proteins. A primary
target of LSDL1 is histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).

The inhibitory action of CBB1007 is reversible and competitive with the LSD1 substrate. By
binding to the active site of LSD1, CBB1007 prevents the demethylation of its target
substrates. This leads to an increase in the levels of histone H3 lysine 4 dimethylation
(H3K4me2).[1][2] H3K4 methylation is a key epigenetic mark associated with active gene
transcription.

Quantitative Data

The following tables summarize the available quantitative data for CBB1007.

Table 3.1: In Vitro Inhibitory Activity
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Target Assay ICs0 Reference
Human LSD1 (hLSD1) Enzymatic Assay 5.27 uM [1112]
LSD1-mediated
H3K4Me2 Cellular Assay <5uM
demethylation
LSD1-mediated
H3K4Me Cellular Assay <5uM
demethylation
Table 3.2: Cellular Activity
. Concentrati ]
Cell Line Assay Effect Duration Reference
on
F9 (mouse
embryonic Cell Growth Inhibition 0-100 pM 30 hours [1][2]
carcinoma)
Activation of
Gene
F9 ) CHRM4 and 0.5-20 uM 24 hours [1]
Expression
SCN3A
Human
) Increased
Embryonic ) ) o
Adipogenesis  lipid droplet 5-20 uM 14 days [1112]
Stem Cells .
formation
(hESCs)
Reduced
Protein
hESCs LSD1 and 5-20 uM 14 days [11[2]
Levels ]
histone H3
Histone Increased
hESCs ] 5-20 uM 14 days [1][2]
Methylation H3K4me2
Upregulation
Gene
hESCs ) of PPARy-2 5-20 uM 14 days [1][2]
Expression
and C/EBPa
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Table 3.3: Selectivity Profile

Target Effect Note
o o Data suggests selectivity for
LSD2 No significant inhibition
LSD1.
o o Data suggests selectivity for
JARID1A No significant inhibition
LSD1.
H3K4Me3 demethylation No effect
H3K9Me2 demethylation No effect
Non-pluripotent cancer cells Minimal growth arrest ICs0 > 100 pM.
Normal somatic cells Minimal effect ICs0 > 100 pM.

Signaling Pathway

LSDL1 is a critical regulator of various signaling pathways implicated in cancer development and
progression. By inhibiting LSD1, CBB1007 can modulate these pathways. One of the key
pathways influenced by LSD1 is the Wnt/[3-catenin signaling pathway. LSD1 can activate this
pathway by downregulating inhibitors such as DKKZ1. Inhibition of LSD1 by CBB1007 is
expected to suppress the Wnt/B-catenin pathway, leading to reduced cancer cell proliferation

and survival.
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Click to download full resolution via product page

Fig. 1: CBB1007 inhibits LSD1, leading to increased H3K4me2 and derepression of DKK1,
which in turn inhibits the Wnt/-catenin signaling pathway and reduces cancer cell proliferation.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and validating LSD1 inhibitors
like CBB1007.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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